REACTION_CXSMILES
|
[NH3:1].Cl([O-])(=O)(=O)=O.[C:7]([N+:11]1[O:12][C:13]([CH3:16])=[CH:14][CH:15]=1)([CH3:10])([CH3:9])[CH3:8]>C(Cl)Cl>[C:13]([C:14]1[C:15]([NH:11][C:7]([CH3:10])([CH3:9])[CH3:8])=[N:1][C:15]([NH:11][C:7]([CH3:10])([CH3:9])[CH3:8])=[CH:14][C:13]=1[CH3:16])(=[O:12])[CH3:16] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl(=O)(=O)(=O)[O-].C(C)(C)(C)[N+]=1OC(=CC1)C
|
Name
|
product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-30 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 4 days at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
condensed into a flask
|
Type
|
ADDITION
|
Details
|
containing 60 ml
|
Type
|
CUSTOM
|
Details
|
to come to room temperature
|
Type
|
CUSTOM
|
Details
|
The methylene chloride was then removed at reduced pressure
|
Type
|
CUSTOM
|
Details
|
to obtain a gummy solid which
|
Type
|
CUSTOM
|
Details
|
was triturated with water
|
Type
|
CUSTOM
|
Details
|
to obtain a yellow solid
|
Type
|
CUSTOM
|
Details
|
Recrystallization of the yellow solid from methanol/water
|
Type
|
CUSTOM
|
Details
|
yielded the product, m.p. 128°-129° C
|
Reaction Time |
4 d |
Name
|
|
Type
|
|
Smiles
|
C(C)(=O)C=1C(=NC(=CC1C)NC(C)(C)C)NC(C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |